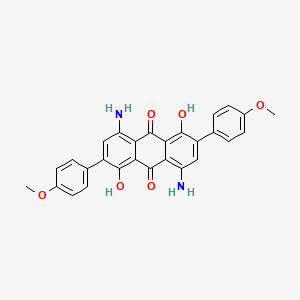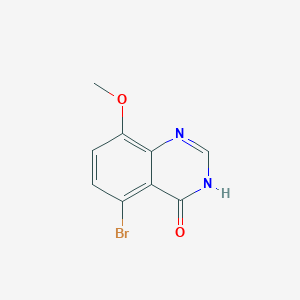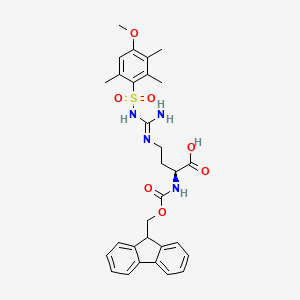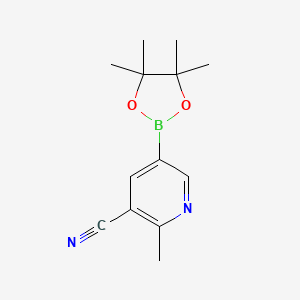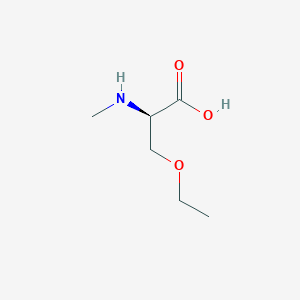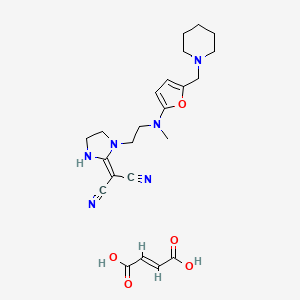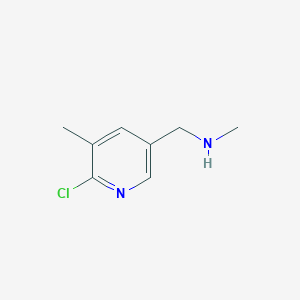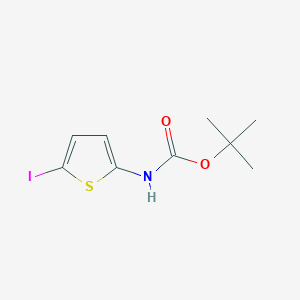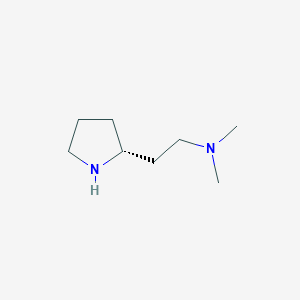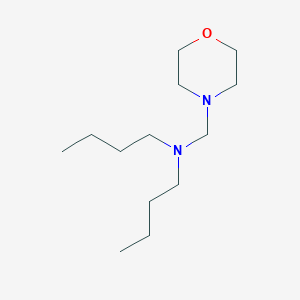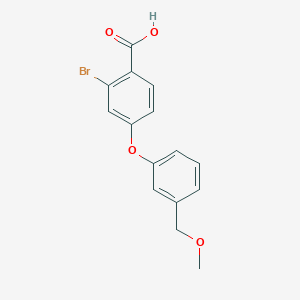![molecular formula C14H16O2S2 B13135303 6-([2,2'-Bithiophen]-3-yl)hexanoic acid CAS No. 178183-05-6](/img/structure/B13135303.png)
6-([2,2'-Bithiophen]-3-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is an organic compound that features a hexanoic acid chain attached to a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid typically involves the coupling of a bithiophene derivative with a hexanoic acid precursor. One common method is the use of a Grignard reagent, where a bithiophene magnesium bromide reacts with a hexanoic acid chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-([2,2’-Bithiophen]-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexanol derivatives.
Substitution: Halogenated bithiophene derivatives.
Applications De Recherche Scientifique
6-([2,2’-Bithiophen]-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hexanoic acid chain can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid: A simpler analog without the bithiophene moiety.
Bithiophene derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is unique due to the combination of the bithiophene moiety and the hexanoic acid chain. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Propriétés
Numéro CAS |
178183-05-6 |
|---|---|
Formule moléculaire |
C14H16O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
6-(2-thiophen-2-ylthiophen-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H16O2S2/c15-13(16)7-3-1-2-5-11-8-10-18-14(11)12-6-4-9-17-12/h4,6,8-10H,1-3,5,7H2,(H,15,16) |
Clé InChI |
LHBADIIQRSWANF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C=CS2)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


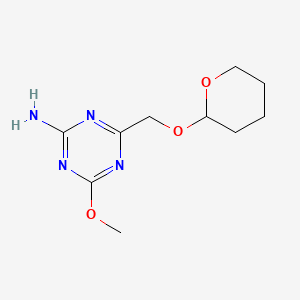
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
